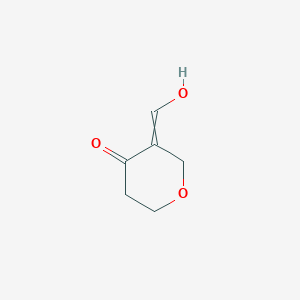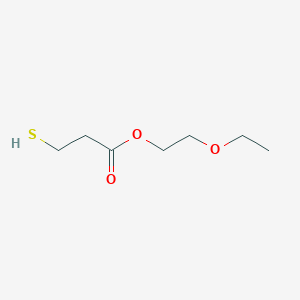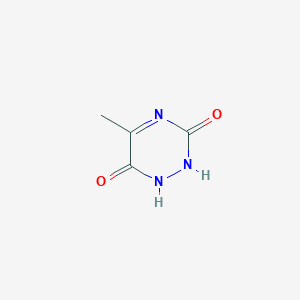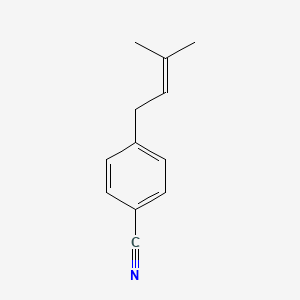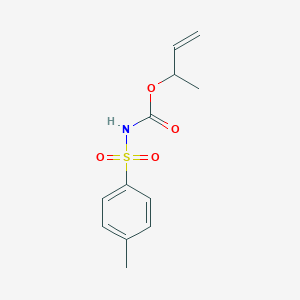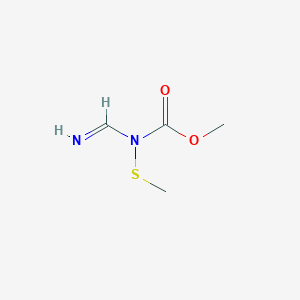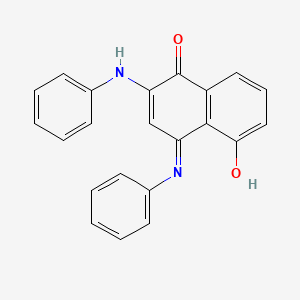
2,4-Dianilinonaphthalene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dianilinonaphthalene-1,5-dione is an organic compound with a complex structure that includes two aniline groups attached to a naphthalene-1,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dianilinonaphthalene-1,5-dione typically involves the reaction of 2,4-dinitronaphthalene-1,5-dione with aniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to aniline groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,4-Dianilinonaphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aniline compounds.
科学的研究の応用
2,4-Dianilinonaphthalene-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2,4-Dianilinonaphthalene-1,5-dione involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions is a key aspect of its mechanism .
類似化合物との比較
Similar Compounds
2,4-Dinitronaphthalene-1,5-dione: A precursor in the synthesis of 2,4-Dianilinonaphthalene-1,5-dione.
2,4-Dianilinobenzene-1,5-dione: A structurally similar compound with different electronic properties.
Thiazolidine-2,4-dione: Another compound with a similar dione structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific arrangement of aniline groups on the naphthalene-1,5-dione core. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
92261-57-9 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-anilino-5-hydroxy-4-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-20-13-7-12-17-21(20)18(23-15-8-3-1-4-9-15)14-19(22(17)26)24-16-10-5-2-6-11-16/h1-14,24-25H |
InChIキー |
KSUJJXYEFSCSSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=C(C2=O)C=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
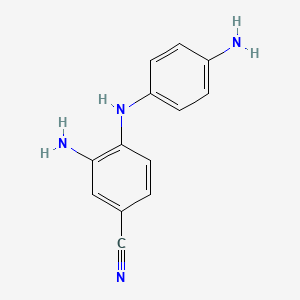
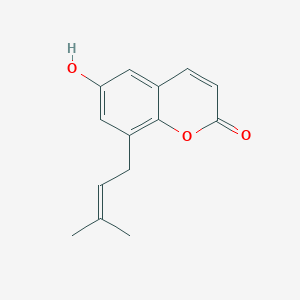
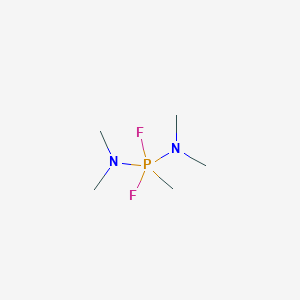
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
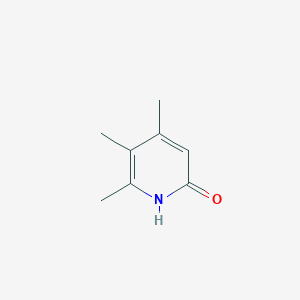
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
